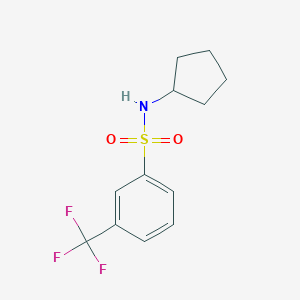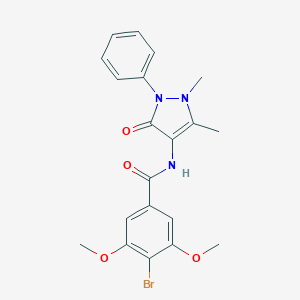
N-cycloheptyl-2,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2,4-difluorobenzenesulfonamide, also known as CF3DHBs, is a sulfonamide compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of N-cycloheptyl-2,4-difluorobenzenesulfonamide involves the binding of the compound to the active site of the target protein. This binding can result in the inhibition of the protein's activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including the inhibition of carbonic anhydrase IX, which can lead to the reduction of tumor growth in cancer cells. It has also been found to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
実験室実験の利点と制限
One of the main advantages of N-cycloheptyl-2,4-difluorobenzenesulfonamide is its high potency, which makes it a valuable tool for studying various biological processes. However, its high potency can also be a limitation, as it can lead to off-target effects and toxicity in vivo. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage for in vivo experiments.
将来の方向性
For the study of N-cycloheptyl-2,4-difluorobenzenesulfonamide include the development of more potent and selective inhibitors of carbonic anhydrase IX and the further study of its pharmacokinetics and pharmacodynamics.
合成法
The synthesis of N-cycloheptyl-2,4-difluorobenzenesulfonamide can be achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of cycloheptanone with sodium hydride to form cycloheptylcarbanion. This intermediate is then reacted with 2,4-difluorobenzenesulfonyl chloride to form this compound. The purity of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
N-cycloheptyl-2,4-difluorobenzenesulfonamide has various scientific research applications, including the study of protein-protein interactions, enzyme activity, and drug discovery. It has been found to be a potent inhibitor of carbonic anhydrase IX, a protein that is overexpressed in various types of cancer cells. This compound has also been used to study the role of protein-protein interactions in the regulation of various biological processes, including gene expression and signal transduction.
特性
分子式 |
C13H17F2NO2S |
|---|---|
分子量 |
289.34 g/mol |
IUPAC名 |
N-cycloheptyl-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H17F2NO2S/c14-10-7-8-13(12(15)9-10)19(17,18)16-11-5-3-1-2-4-6-11/h7-9,11,16H,1-6H2 |
InChIキー |
WOQAXWQXOQDRTQ-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
正規SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)


![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)




